![molecular formula C16H21N3OS B6647336 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide](/img/structure/B6647336.png)
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide, also known as TAK-659, is a small molecule inhibitor that has been shown to have potential therapeutic effects in various diseases, particularly in cancer and autoimmune disorders.
Mechanism of Action
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide acts as a selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which plays a critical role in the signaling pathway of B cells and other immune cells. By inhibiting BTK, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide blocks the activation of B cells and reduces the production of cytokines and chemokines that promote inflammation and tumor growth. In addition, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to enhance the activity of natural killer cells and T cells, which can further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been well-tolerated and has shown dose-dependent effects on BTK inhibition and immune cell activation. 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has also been shown to have synergistic effects with other anticancer agents, suggesting its potential for combination therapy.
Advantages and Limitations for Lab Experiments
The advantages of using 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide in lab experiments include its high potency and selectivity for BTK, its favorable pharmacokinetic profile, and its potential for combination therapy. However, the limitations of using 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide include its limited solubility in aqueous solutions, which may require the use of organic solvents, and its potential for off-target effects at higher doses.
Future Directions
There are several future directions for the research and development of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. One potential direction is the evaluation of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide in clinical trials for the treatment of various cancers and autoimmune disorders. Another direction is the optimization of the synthesis method to improve the yield and purity of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. Additionally, the development of new analogs and derivatives of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide may lead to the discovery of more potent and selective BTK inhibitors. Finally, the elucidation of the molecular mechanisms underlying the anti-tumor and anti-inflammatory effects of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide may provide new insights into the biology of cancer and autoimmunity.
Synthesis Methods
The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide involves a series of chemical reactions, starting from the reaction of 2-tert-butyl-4-chloromethylthiazole with 4-aminobenzylamine to form the intermediate 2-tert-butyl-4-((4-aminophenyl)methyl)thiazole. This intermediate is then reacted with 2-bromoacetophenone in the presence of a palladium catalyst to produce 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide. The synthesis of 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been optimized to achieve high purity and yield.
Scientific Research Applications
2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been extensively studied for its potential therapeutic effects in various diseases, including cancer and autoimmune disorders. In preclinical studies, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to inhibit the growth of cancer cells and to enhance the immune response against tumors. In addition, 2-[4-[(2-Tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide has been shown to have anti-inflammatory effects and to reduce the severity of autoimmune diseases such as rheumatoid arthritis and lupus.
properties
IUPAC Name |
2-[4-[(2-tert-butyl-1,3-thiazol-4-yl)methylamino]phenyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3OS/c1-16(2,3)15-19-13(10-21-15)9-18-12-6-4-11(5-7-12)8-14(17)20/h4-7,10,18H,8-9H2,1-3H3,(H2,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNHDGJFHJJKILW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=NC(=CS1)CNC2=CC=C(C=C2)CC(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)
![4-Chloro-5-[1-(4-chlorophenyl)ethylamino]-2-methylpyridazin-3-one](/img/structure/B6647262.png)
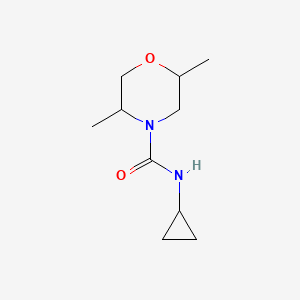
![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)

![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)

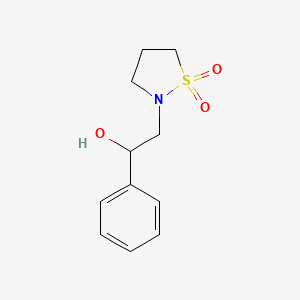
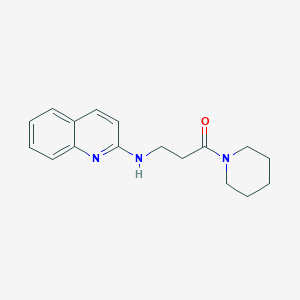
![4-[[Methyl(2-methylsulfonylpropanoyl)amino]methyl]benzoic acid](/img/structure/B6647321.png)
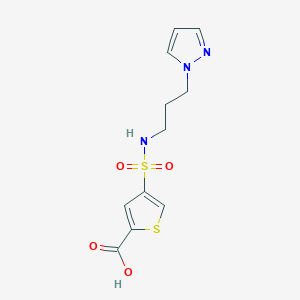
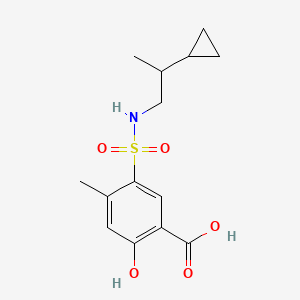
![4-[(2-Oxo-2-piperidin-1-ylethyl)carbamoyl]benzoic acid](/img/structure/B6647349.png)